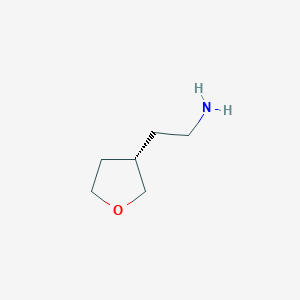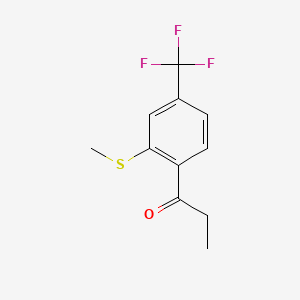
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amines or other substituted derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, nitro, and trifluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but lacks the nitro group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its chemical properties.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.
Uniqueness: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group, in particular, adds to its versatility in chemical synthesis and biological studies.
Propriétés
Formule moléculaire |
C10H9BrF3NO3 |
|---|---|
Poids moléculaire |
328.08 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
Clé InChI |
FOLPBERNHAUJKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















